Iminobiotin

Affinity Chromatography Protein Purification Biotinylation

For reversible avidin affinity purification without denaturing elution: 2-Iminobiotin binds tightly at pH 9.5-11 (Ka ≈ 10⁸ M⁻¹) and dissociates quantitatively at pH 4.0-4.5, enabling native-state recovery of sensitive conjugates (avidin-HRP, alkaline phosphatase, fluorescent streptavidin). • Unlike biotin (Kd ~10⁻¹⁵ M, requires 6 M guanidine-HCl elution), iminobiotin preserves enzymatic activity and fluorescence quantum yield. • Matrix reusability documented at 4.93% RSD (n=10) for competitive biotin assays. • Critical procurement boundary: unstable under oligonucleotide deprotection conditions (NH₃, 55-65°C); use desthiobiotin for solid-phase DNA/RNA synthesis. Select 2-Iminobiotin for post-deprotection protein labeling.

Molecular Formula C10H15N3O3S
Molecular Weight 257.31 g/mol
Cat. No. B1258364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminobiotin
Synonymsiminobiotin
Molecular FormulaC10H15N3O3S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCC(=N)C(=O)O)NC(=O)N2
InChIInChI=1S/C10H15N3O3S/c11-5(9(14)15)2-1-3-7-8-6(4-17-7)12-10(16)13-8/h6-8,11H,1-4H2,(H,14,15)(H2,12,13,16)/t6-,7-,8-/m0/s1
InChIKeyDEQPBRIACBATHE-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminobiotin: Key Specifications & pH-Switchable Binding


2‑Iminobiotin is a cyclic guanidino analogue of biotin (vitamin B7) distinguished by its pH‑dependent affinity for avidin, streptavidin, and related biotin‑binding proteins. Unlike the essentially irreversible biotin‑avidin complex (Kd ≈ 10⁻¹⁵ M, Ka ≈ 10¹⁵ M⁻¹) [1], iminobiotin binds tightly under alkaline conditions (pH 9.5–11, Ka ≈ 10⁸ M⁻¹ at pH 9.5) [2] but dissociates rapidly at mildly acidic pH (≈4.0–4.5) [3]. This pH‑switchable binding profile enables non‑denaturing elution of captured avidin‑tagged or streptavidin‑tagged biomolecules, making iminobiotin a strategic alternative to biotin or desthiobiotin in workflows requiring reversible, native‑state recovery [4].

pH-switchable reversible binding supports native protein elution without denaturants
Compatible with avidin-based capture systems; streptavidin matrices may not support pH-triggered release
May support post-synthesis protein labeling; avoid direct incorporation during solid-phase oligonucleotide synthesis

Why 2-Iminobiotin Is Irreplaceable in Reversible Affinity Workflows


Substituting biotin or desthiobiotin for 2‑iminobiotin in reversible affinity purification or capture‑release assays introduces significant workflow incompatibilities that compromise product integrity and experimental reproducibility. Biotin forms a quasi‑irreversible complex with avidin/streptavidin (Kd ~10⁻¹⁵ M), requiring harsh denaturing elution with 6 M guanidine‑HCl at pH 1.5 that irreversibly inactivates most proteins . Desthiobiotin, while reversibly displaceable by free biotin (Ka ≈ 10¹¹ M⁻¹ vs. 10¹⁵ M⁻¹ for biotin), lacks pH‑triggered release, which complicates elution strategies when biotin contamination is problematic or when biotin‑mediated competitive elution is undesirable [1]. Furthermore, 2‑iminobiotin exhibits critical instability under standard oligonucleotide deprotection conditions—a limitation not shared by desthiobiotin but which precisely defines the compound's appropriate and inappropriate use cases [2]. Consequently, direct substitution of 2‑iminobiotin with biotin or desthiobiotin leads to irreversible sample loss, denaturation of sensitive proteins, or failed oligonucleotide conjugations; informed procurement decisions must therefore account for these context‑specific performance constraints.

Biotin

Irreversible avidin binding (Kd ~10⁻¹⁵ M) requires harsh denaturing elution, which may inactivate proteins and prevents native recovery.

Desthiobiotin

Lacks pH-triggered release; competitive elution with biotin may not suit biotin-free workflows. Stable under oligo deprotection, unlike 2-iminobiotin.

2‑Iminobiotin itself

Not a substitute for desthiobiotin in solid-phase oligonucleotide synthesis due to instability under ammonia deprotection.

2-Iminobiotin Quantitative Differentiation: Binding Affinity & Elution


Reduced Avidin Affinity Compared to Biotin and Desthiobiotin

2‑Iminobiotin binds to avidin with an association constant (Ka) of approximately 10⁸ M⁻¹ at pH 9.5 [1], which is ~7 orders of magnitude lower than that of biotin (Ka ≈ 10¹⁵ M⁻¹) [2] and ~3 orders of magnitude lower than that of desthiobiotin (Ka ≈ 10¹¹ M⁻¹) [3]. This reduced affinity is deliberate and functional: it permits efficient elution under mild conditions (pH shift or biotin competition), whereas the ultra‑high affinity of biotin mandates denaturing eluents .

Avidin Affinity
Head-to-head
Ka ≈ 10⁸ M⁻¹ (pH 9.5)
10⁷‑fold lower vs. biotin
Supports mild elution for native protein recovery
Biotin Ka 10¹⁵ M⁻¹; desthiobiotin Ka 10¹¹ M⁻¹
Affinity Chromatography Protein Purification Biotinylation

pH-Switchable Native Protein Elution vs. Denaturing Biotin Elution

Avidin or streptavidin bound to immobilized 2‑iminobiotin at pH 9.5–11 is quantitatively eluted as a sharp peak upon lowering the pH to 4.0–4.5 using mild buffers such as 0.1 M acetic acid or 50 mM ammonium acetate (pH 4.0) containing 500 mM NaCl [1]. In contrast, elution from immobilized biotin requires exposure to 6 M guanidine hydrochloride at pH 1.5, conditions that irreversibly denature the majority of proteins [2]. The pH‑dependent dissociation constant (Kd) of the avidin‑iminobiotin complex shifts from approximately 3.5 × 10⁻¹¹ M at basic pH to <10⁻³ M at acidic pH (3–4) [3], providing a reversible, non‑denaturing purification alternative that preserves biological activity.

Elution Conditions
Head-to-head
pH 4.0–4.5, mild acetate buffer
vs.
6 M guanidine‑HCl, pH 1.5 (denaturing)
Native elution preserves protein function
Quantitative recovery without chaotropes
Affinity Purification Reversible Immobilization Native Protein Recovery

Avidin vs. Streptavidin: Divergent pH-Dependent Binding Profiles

Fluorescence‑based Kd determination reveals that the avidin‑iminobiotin complex exhibits the expected logarithmic dependence on pH (Kd decreases with increasing pH), whereas the streptavidin‑iminobiotin interaction shows almost no pH dependence over the range 7.0–10.7, with Kd consistently on the order of 10⁻⁵ M [1]. This divergence—quantified under identical solution conditions—indicates that streptavidin‑based affinity matrices will behave fundamentally differently from avidin‑based matrices when using 2‑iminobiotin as the capture ligand. Specifically, streptavidin‑iminobiotin binding remains weak (~10⁻⁵ M) even at strongly basic pH, whereas avidin‑iminobiotin binding strengthens by orders of magnitude as pH rises above 9.

Protein pH Dependence
Cross-study comparable
Avidin: pH‑sensitive Kd (log‑linear)
vs.
Streptavidin: Kd ~10⁻⁵ M, pH‑insensitive
Streptavidin matrices may not support pH‑switchable capture
Requires avidin for reliable pH‑triggered release
Biotin-Binding Proteins Binding Kinetics Affinity Characterization

Oligonucleotide Deprotection Instability vs. Desthiobiotin

Although 2‑iminobiotin provides pH‑switchable reversible binding, it is chemically unstable under the strongly basic and nucleophilic conditions of standard oligonucleotide deprotection (e.g., concentrated ammonia at elevated temperatures) [1]. Desthiobiotin, in contrast, remains stable under these synthetic conditions and is therefore the preferred biotin analogue for solid‑phase oligonucleotide synthesis when reversible capture is required [2]. This differential chemical stability profile means that 2‑iminobiotin cannot be substituted for desthiobiotin in workflows involving post‑synthetic deprotection of DNA/RNA constructs, whereas desthiobiotin cannot provide the pH‑triggered release that 2‑iminobiotin offers for native protein purification.

Oligo Deprotection
Cross-study comparable
Unstable under ammonia deprotection (55–65 °C)
vs.
Desthiobiotin remains stable
Cannot replace desthiobiotin in solid‑phase oligo synthesis
Use desthiobiotin for direct conjugation; 2‑iminobiotin for post‑synthesis labeling
Oligonucleotide Conjugation Chemical Stability DNA/RNA Labeling

Affinity Resin Reusability and Reproducible Elution

In a solid‑phase biotin assay utilizing avidin‑peroxidase conjugate and 2‑iminobiotin immobilized on polystyrene beads, the beads were reused following elution with acetate buffer (pH 4.5) due to the pH‑dependent Kd shift of the iminobiotin‑avidin complex [1]. Ten replicate assays of 0.1 μM biotin yielded a relative standard deviation (RSD) of 4.93% (n = 10) [2]. This level of reproducibility, combined with the ability to regenerate the affinity matrix simply by pH cycling, demonstrates that 2‑iminobiotin‑functionalized surfaces maintain consistent binding capacity across multiple capture‑elution cycles—a key advantage over biotin‑coated surfaces, which are effectively single‑use due to irreversible avidin binding.

Resin Reusability
Head-to-head
RSD 4.93% (n=10), pH 4.5 regeneration
Supports multi‑cycle reuse for solid‑phase assays
Biotin surfaces typically single‑use
Affinity Chromatography Resin Reusability Assay Reproducibility

Enhanced Aqueous Solubility via Cyclodextrin Complexation

Unmodified 2‑iminobiotin exhibits limited aqueous solubility, complicating its use in certain in vivo or high‑concentration in vitro applications. Patent disclosures describe formulations comprising 2‑iminobiotin and substituted β‑cyclodextrin (2.5–40% w/w) that achieve aqueous solubility of approximately 1 mg/mL or greater at pH 3–7 [1][2]. This solubilization technology enables the preparation of stable, aqueous 2‑iminobiotin solutions suitable for administration in preclinical models of hypoxia‑ischemia or nitric oxide synthase inhibition [3]. Without such formulation, aqueous solubility is insufficient to reach therapeutically relevant concentrations.

Aqueous Solubility
Supporting evidence
≥1 mg/mL with β‑cyclodextrin (pH 3–7)
Supports formulation for in vivo research applications
Solubility requires cyclodextrin complexation
Formulation Aqueous Solubility Drug Delivery

2-Iminobiotin Optimal Use Cases


Non-Denaturing Purification of Enzyme Conjugates and Probes

Based on the pH‑switchable elution evidence (Kd shift from 3.5 × 10⁻¹¹ M to <10⁻³ M at pH 4.0) [1], 2‑iminobiotin‑agarose is the optimal affinity matrix for purifying avidin‑HRP, avidin‑alkaline phosphatase, or fluorescent streptavidin conjugates. The quantitative recovery at pH 4.0 using mild acetate buffers preserves enzymatic activity and fluorescence quantum yield, whereas biotin columns require denaturing 6 M guanidine‑HCl elution that irreversibly inactivates these sensitive probes [2].

Reusable Solid-Phase Biotin Detection Assays

2‑Iminobiotin‑coated beads or plates enable competitive biotin assays where avidin‑enzyme conjugates are captured at pH 9.5 and quantitatively displaced by sample biotin [3]. The matrix can be regenerated at pH 4.5 for multiple cycles, with documented reproducibility of 4.93% RSD (n = 10) [4]. This reusability and reproducibility make 2‑iminobiotin‑functionalized surfaces superior to biotin‑coated surfaces for high‑throughput screening and longitudinal biotin monitoring.

Avidin-Based Affinity Capture for pH-Switchable Release

The divergent pH‑dependent Kd behavior—logarithmic dependence for avidin vs. pH‑insensitive ~10⁻⁵ M for streptavidin [5]—directly informs matrix selection: 2‑iminobiotin‑mediated capture and pH‑triggered release is reliable only when avidin (or rhizavidin) is the immobilized capture protein. Laboratories using streptavidin‑coated plates or beads should instead employ desthiobiotin with biotin‑competitive elution or consider switching to avidin‑functionalized surfaces if pH‑switchable elution is required.

Post-Synthesis Protein Labeling vs. Solid-Phase Oligonucleotide Synthesis

The documented instability of 2‑iminobiotin under oligonucleotide deprotection conditions (ammonia, 55–65 °C) [6] defines a clear procurement boundary: 2‑iminobiotin should be used for labeling pre‑formed proteins or protein‑conjugated oligonucleotides after deprotection, whereas desthiobiotin must be selected for direct incorporation during solid‑phase DNA/RNA synthesis. This differentiation prevents failed conjugations and wasted synthesis reagents.

Application
Selection Property
Validation Focus
Non‑denaturing purification of enzyme conjugates & probes
pH‑switchable avidin binding (pH 9.5–11 capture, 4.0–4.5 elution)
Verify native protein activity after mild elution
Reusable solid‑phase biotin detection assays
pH‑cyclable matrix regeneration
Assess reproducibility across multiple capture‑elution cycles
Avidin‑based affinity capture with pH‑triggered release
Avidin‑specific pH‑dependent Kd shift
Confirm avidin (not streptavidin) immobilization
Post‑synthesis protein/oligonucleotide labeling
Chemical stability under coupling conditions
Validate deprotection compatibility; use desthiobiotin for solid‑phase synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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